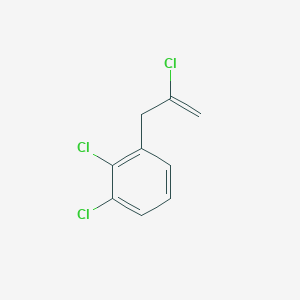

3-(2,3-Dichlorophenyl)-1-propene

Overview

Description

Synthesis Analysis

The synthesis of compounds related to “3-(2,3-Dichlorophenyl)-1-propene” has been reported. For example, the synthesis and X-ray characterization of three dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives have been described . Another related compound, “2,3-Dichlorophenylpiperazine”, is both a precursor in the synthesis of aripiprazole and one of its metabolites .Molecular Structure Analysis

The molecular structure of compounds related to “this compound” has been studied. For instance, the solid-state architecture of three dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .Chemical Reactions Analysis

The chemical reactions involving compounds related to “this compound” have been studied. For example, the enantioselective epoxidation of styrene derivatives using H2O2 has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to “this compound” have been reported. For example, “2,3-Dichlorophenylpiperazine” is a brown oil with a density of 1.272g/cm3, a melting point of 242 to 244 °C, and a boiling point of 365.1 °C at 760mmHg .Scientific Research Applications

Catalyst Development and Polymerization

- Propene/Ethylene Copolymerization : Research has explored the use of catalyst systems for the industrial production of isotactic polypropylene, emphasizing the precise measurement of regioselectivity in propene polymerization. This highlights the role of dichlorophenyl and propene derivatives in developing advanced materials with specific properties (Busico et al., 2004).

Crystal Structure Analysis

- Structural Studies : Investigations into the crystal structures of compounds similar to 3-(2,3-Dichlorophenyl)-1-propene have provided insights into intermolecular interactions and molecular conformations. For example, the study of a compound with dichlorophenyl rings linked via a prop-2-en-1-one spacer revealed specific dihedral angles and attractive interactions forming zigzag sheets (Murthy et al., 2018).

Environmental Chemistry and Catalysis

- Oxidative Dehydrogenation of Propane : Research on boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene underlines the potential for using dichlorophenyl-related compounds in environmental chemistry and catalysis, aiming for higher selectivity and efficiency in chemical production processes (Grant et al., 2016).

Organic Synthesis

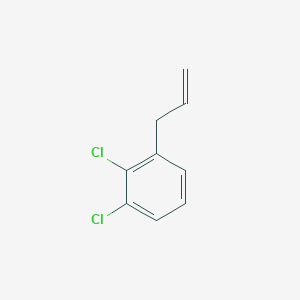

- Domino Reactions : The reactivity of 2,3-dichloro-1-propene with alkane dithiolates in specific media to produce heterocyclic products through domino reactions, including substitution and intramolecular cyclization, illustrates the compound's versatility in organic synthesis (Levanova et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,3-dichlorophenylpiperazine (2,3-dcpp), have been shown to act as partial agonists of the dopamine d2 and d3 receptors .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its targets (potentially dopamine receptors) and induce changes in neurotransmitter activity .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit sterol biosynthesis . This could potentially lead to complex biochemical changes throughout the body.

Result of Action

Compounds with similar structures have been shown to cause changes in the structure of mycelia and cell membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,3-Dichlorophenyl)-1-propene. For instance, exposure to light, heat, or certain chemicals could potentially alter its structure and, consequently, its biological activity .

Safety and Hazards

Future Directions

The future directions for research on compounds related to “3-(2,3-Dichlorophenyl)-1-propene” could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as an active and acceptable cytotoxic agent suggests potential for further development .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins

Cellular Effects

It has been suggested that similar compounds may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 3-(2,3-Dichlorophenyl)-1-propene in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Properties

IUPAC Name |

1,2-dichloro-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGVCVQAXOMPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287214 | |

| Record name | 1,2-Dichloro-3-(2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-37-8 | |

| Record name | 1,2-Dichloro-3-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-(2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

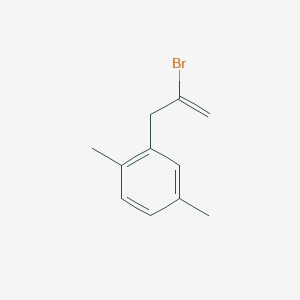

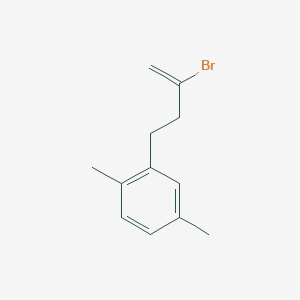

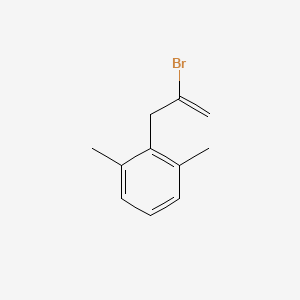

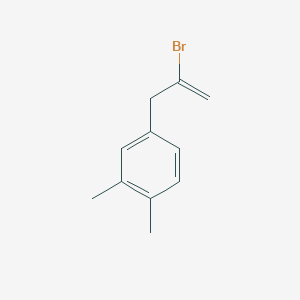

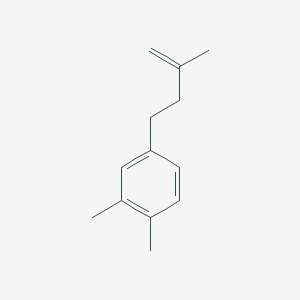

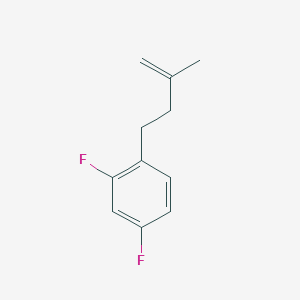

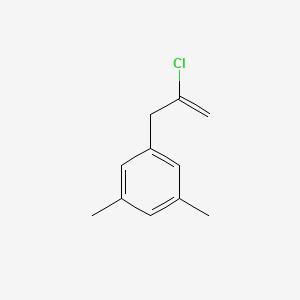

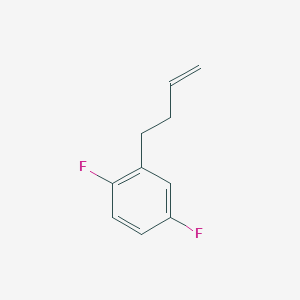

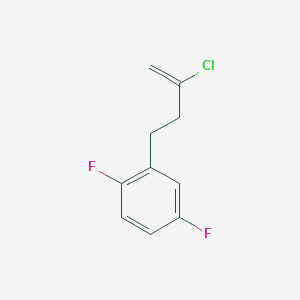

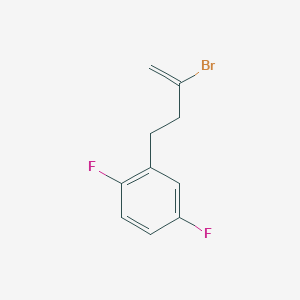

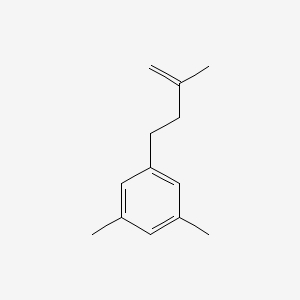

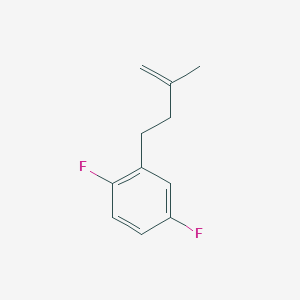

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.